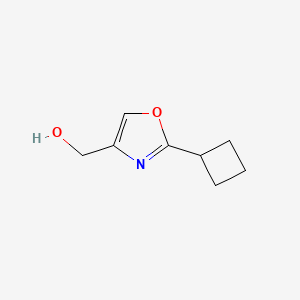

(2-Cyclobutyl-1,3-oxazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(2-cyclobutyl-1,3-oxazol-4-yl)methanol |

InChI |

InChI=1S/C8H11NO2/c10-4-7-5-11-8(9-7)6-2-1-3-6/h5-6,10H,1-4H2 |

InChI Key |

LUWDAQMGPRSZMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC(=CO2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclobutyl 1,3 Oxazol 4 Yl Methanol and Analogous Structures

Strategies for 1,3-Oxazole Ring Formation

The 1,3-oxazole ring is a common motif in a wide array of biologically active compounds and pharmaceutical agents. innovareacademics.in Consequently, numerous synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. innovareacademics.inresearchgate.netijpsonline.com

Classical methods for oxazole (B20620) synthesis often involve the cyclodehydration of precursor molecules. The Robinson-Gabriel synthesis, for instance, utilizes the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. wikipedia.org Another well-established method is the van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an aldehyde to yield 5-substituted oxazoles. nih.gov The Bredereck reaction, involving the reaction of α-haloketones with amides, provides a route to 2,4-disubstituted oxazoles. ijpsonline.com

Modern synthetic strategies have expanded the toolkit for oxazole synthesis, offering improved efficiency, milder reaction conditions, and greater functional group tolerance. ijpsonline.comtandfonline.com These include:

Metal-Catalyzed Cyclizations: Copper and palladium catalysts are frequently employed in the synthesis of oxazoles. For example, copper-catalyzed tandem oxidative cyclization of α-diazoketones with amides offers a robust route to 2,4-disubstituted oxazoles. researchgate.net Palladium/copper co-catalyzed direct arylation reactions have also been developed to generate 2,4-disubstituted oxazoles from 4-substituted oxazoles and aryl bromides. innovareacademics.in

Brønsted Acid-Catalyzed Cyclizations: A novel metal-free approach involves the trifluoromethanesulfonic acid (TfOH)-catalyzed coupling of α-diazoketones with amides or thioamides to afford 2,4-disubstituted oxazoles and thiazoles, respectively. organic-chemistry.org

Synthesis from Amino Acids: A general approach to 2,4-disubstituted oxazoles can be achieved starting from α-amino acids, which are converted to α-acylamino aldehydes followed by cyclodehydration. acs.orgnih.gov

| Method | Precursors | Substitution Pattern | Catalyst/Reagent |

| Robinson-Gabriel | 2-Acylaminoketones | 2,5-Disubstituted | Dehydrating agent |

| van Leusen | Aldehydes, TosMIC | 5-Substituted | Base |

| Bredereck | α-Haloketones, Amides | 2,4-Disubstituted | - |

| Metal-Catalyzed | α-Diazoketones, Amides | 2,4-Disubstituted | Copper(II) triflate |

| Brønsted Acid-Catalyzed | α-Diazoketones, Amides | 2,4-Disubstituted | TfOH |

| From Amino Acids | α-Amino acids | 2,4-Disubstituted | Triphenylphosphine/hexachloroethane |

For the synthesis of (2-Cyclobutyl-1,3-oxazol-4-yl)methanol, regiocontrol is crucial to ensure the correct placement of the hydroxymethyl group at the C4 position. Several strategies allow for the regioselective synthesis of 4-substituted oxazoles.

One approach involves the use of precursors where the future C4-substituent is already in place. For example, starting from serine, which contains a hydroxymethyl group, can lead to the formation of 4-substituted oxazoles. An expedient method for the direct conversion of aldehydes to 2,4-disubstituted oxazoles relies on the oxidation of an oxazolidine (B1195125) formed from the condensation of serine with an aldehyde. organic-chemistry.org

Another strategy involves the functionalization of the oxazole ring at the C4 position. This can be achieved through regioselective bromination of 5-substituted oxazoles at the C4 position, followed by cross-coupling reactions like the Suzuki-Miyaura coupling to introduce a variety of substituents. acs.org

Introduction of the Cyclobutyl Moiety

The incorporation of a cyclobutyl ring into a molecule can be accomplished through various synthetic methods, including cycloaddition reactions and organometallic cross-coupling.

The [2+2] photocycloaddition is a powerful and frequently used photochemical reaction for the construction of cyclobutane (B1203170) rings. acs.org This reaction involves the union of two olefinic components, where at least one is photoexcited, to form a four-membered ring. acs.orgnih.gov Both intramolecular and intermolecular versions of this reaction are well-documented. acs.org For instance, the photodimerization of identical olefins upon exposure to UV or visible light can lead to the formation of a cyclobutane ring. acs.org The reaction can also be performed between different alkenes, such as in the cycloaddition of alkenes with maleimides. nih.gov Organophotocatalysis using visible light has also emerged as a milder alternative to direct UV irradiation for promoting [2+2] cycloadditions. nih.gov

| Reaction Type | Reactants | Conditions | Product |

| Photodimerization | Identical Olefins | UV or visible light | Cyclobutane dimer |

| Intermolecular Cycloaddition | Alkene + Maleimide | UVA LED irradiation (370 nm) | Cyclobutane bicyclic scaffold |

| Organophotocatalytic | Electron-deficient styrenes | Visible light, organophotocatalyst | Substituted cyclobutanes |

Transition metal-catalyzed cross-coupling reactions provide a versatile means of introducing a cyclobutyl substituent onto a molecule. rsc.org These reactions typically involve the coupling of an organometallic cyclobutyl reagent with an electrophilic partner or vice versa.

Strategies for incorporating a cyclobutyl group include:

Suzuki-Miyaura Coupling: This reaction can be used to couple potassium cyclobutyltrifluoroborate (B12209022) with aryl or heteroaryl chlorides, providing a route to cyclobutylated aromatic compounds. organic-chemistry.org

Cobalt-Catalyzed Cross-Coupling: A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclobutyl Grignard reagents allows for the introduction of the cyclobutyl ring onto a range of primary and secondary alkyl iodides. organic-chemistry.org

Gilman Reagents: Lithium diorganocuprates (Gilman reagents) can undergo coupling reactions with organohalides to form new carbon-carbon bonds, which can be adapted for the introduction of a cyclobutyl group. libretexts.org

Elaboration of the Hydroxymethyl Functionality at the 4-Position

The final key structural feature of this compound is the hydroxymethyl group at the C4 position of the oxazole ring. This functionality can be introduced either by using a starting material that already contains the hydroxymethyl group or by a subsequent functional group transformation.

As mentioned previously, utilizing serine or its derivatives as starting materials in the oxazole synthesis directly incorporates the hydroxymethyl functionality at the desired position. organic-chemistry.org Alternatively, if an oxazole with a different substituent at the C4 position is synthesized, this group can be chemically modified. For example, an ester group at C4, which can be readily incorporated through various synthetic routes, can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

A combinatorial solid-phase synthesis approach has been developed for the diversification of a 5-(hydroxymethyl)oxazole scaffold, which, although at a different position, demonstrates the chemical accessibility and reactivity of the hydroxymethyl group on the oxazole ring for further modifications.

Reductive Transformations of Carboxylic Acid or Aldehyde Precursors

A primary and reliable route to this compound involves the reduction of a corresponding carboxylic acid or aldehyde precursor. This approach leverages the well-established chemistry of carbonyl reductions, where the choice of reducing agent is dictated by the oxidation state of the starting material.

The synthesis begins with a suitable precursor, either 2-cyclobutyl-1,3-oxazole-4-carboxylic acid or 2-cyclobutyl-1,3-oxazole-4-carbaldehyde. The reduction of the carboxylic acid requires a potent reducing agent due to the lower reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, capable of cleanly converting carboxylic acids to primary alcohols. mdpi.comresearchgate.net The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. nih.gov

Alternatively, if the precursor is the aldehyde, 2-cyclobutyl-1,3-oxazole-4-carbaldehyde, a milder reducing agent can be employed. Sodium borohydride (B1222165) (NaBH₄) is highly effective for the reduction of aldehydes and ketones and offers the advantage of being more chemoselective and tolerant of a wider range of functional groups compared to LiAlH₄. nih.gov This reduction is commonly carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. An example in a related system involved the reduction of a 4,5-diphenyloxazole (B1616740) aldehyde with sodium borohydride in methanol to yield the corresponding alcohol. organic-chemistry.org

| Precursor | Reducing Agent | Typical Solvent(s) | Product |

| 2-Cyclobutyl-1,3-oxazole-4-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

| 2-Cyclobutyl-1,3-oxazole-4-carbaldehyde | Sodium borohydride (NaBH₄) | Methanol (MeOH) | This compound |

Direct Hydroxymethylation Approaches

Directly introducing a hydroxymethyl group onto a pre-formed 2-cyclobutyl-1,3-oxazole (B6615388) ring presents a more complex challenge. The direct C-H functionalization of oxazoles is an area of ongoing research, with regioselectivity being a primary hurdle. The C2 and C5 positions of the oxazole ring are generally more electronically activated for electrophilic and metallation reactions, making direct functionalization at the C4 position less straightforward. nih.gov

A viable, albeit indirect, strategy for achieving C4-functionalization involves a sequence of metallation and electrophilic trapping. This approach often requires initial functionalization at a more accessible position, followed by an isomerization reaction known as the "halogen dance." researchgate.net In a hypothetical application to the target molecule, one could start with a 5-bromo-2-cyclobutyloxazole. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures can induce deprotonation at the C4 position. Upon warming, this intermediate can undergo a halogen dance rearrangement to generate the more stable 4-bromo-5-lithiooxazole. researchgate.netresearchgate.net This lithiated species can then be trapped with a suitable electrophile.

To introduce the hydroxymethyl group, the lithiated intermediate would be reacted with a formaldehyde (B43269) source, such as paraformaldehyde or trioxane. This reaction forms the C-C bond at the C4 position and, after an aqueous workup, yields the target alcohol, this compound. This method, while multi-step, provides a regioselective route to functionalize the C4 position when direct C-H activation is not feasible.

Multi-Step Synthetic Sequences and Efficiency

Convergent and Linear Synthesis Pathways

In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a final step or series of steps. For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a 2-cyclobutyl-1,3-oxazole derivative with a handle for coupling at the C4 position (e.g., 4-bromo-2-cyclobutyloxazole).

Fragment B Synthesis: Preparation of a suitable one-carbon building block, such as a protected hydroxymethyl organometallic reagent.

Coupling: A transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) between Fragment A and Fragment B to assemble the final carbon skeleton, followed by deprotection if necessary.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. The formation of the oxazole ring is often a key step where optimization can have a significant impact. Classical methods like the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or the Van Leusen reaction can be fine-tuned.

Factors such as the choice of catalyst, solvent, temperature, and base can dramatically influence the outcome of the cyclization step. For instance, in syntheses of substituted oxazoles, various catalysts and conditions have been explored to improve efficiency.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Effect on Yield |

|---|---|---|---|---|

| Oxidative Cyclization | Copper(II) Triflate | 1,2-Dichloroethane | 80°C | High yields (up to 87%) reported for 2,4-disubstituted oxazoles. |

| Van Leusen Synthesis | Potassium Carbonate (K₂CO₃) | Methanol | Reflux | Effective for 5-substituted oxazoles from aldehydes and TosMIC. |

| Microwave-Assisted Synthesis | MgO/Al₂O₃ | Solvent-free | Microwave Irradiation | Rapid reaction times and often improved yields compared to conventional heating. |

| Robinson-Gabriel Cyclodehydration | Polyphosphoric Acid (PPA) | - | Heating | Improved yields (50-60%) over traditional dehydrating agents like H₂SO₄ or POCl₃. |

The choice of conditions would be tailored to the specific intermediates in the chosen pathway for this compound. For example, in a reductive pathway, the purification of the intermediate carboxylic acid or aldehyde prior to reduction is critical to avoid side reactions and ensure a high yield of the final alcohol.

Chemical Reactivity and Derivatization Studies of 2 Cyclobutyl 1,3 Oxazol 4 Yl Methanol

Reactivity Profile of the Oxazole (B20620) Heterocycle

The oxazole ring is an electron-rich aromatic system, but less so than its sulfur-containing analog, thiazole. Its reactivity is characterized by a susceptibility to electrophilic attack and a more limited capacity for nucleophilic substitution, alongside a notable participation in cycloaddition reactions.

Electrophilic and Nucleophilic Processes on the Oxazole Ring

The positions on the oxazole ring exhibit differential reactivity towards electrophiles and nucleophiles. Generally, electrophilic substitution is favored at the C5 position, which is the most electron-rich carbon atom. The presence of an electron-donating group can further activate the ring towards electrophilic attack. tandfonline.com For (2-Cyclobutyl-1,3-oxazol-4-yl)methanol, the cyclobutyl group at C2 is a weakly electron-donating alkyl group, which would offer some activation. The hydroxymethyl group at C4 also influences the electron distribution.

Conversely, nucleophilic substitution on the oxazole ring is a less common process and typically requires the presence of a good leaving group, such as a halogen, at an electron-deficient position. tandfonline.compharmaguideline.com The order of reactivity for nucleophilic substitution of halogens on the oxazole ring is generally C2 > C4 > C5. tandfonline.com In the absence of such a leaving group, nucleophilic attack on the unsubstituted ring of this compound is unlikely and would likely lead to ring-opening rather than substitution. pharmaguideline.com

Deprotonation of the oxazole ring is also a known process, with the acidity of the ring protons following the order C2 > C5 > C4. tandfonline.com This allows for metallation at the C2 position, which can then be followed by reaction with various electrophiles.

| Reaction Type | Preferred Position | Activating/Deactivating Factors |

|---|---|---|

| Electrophilic Substitution | C5 | Activated by electron-donating groups |

| Nucleophilic Substitution | C2 (with a leaving group) | Requires a good leaving group and is rare |

| Deprotonation | C2 | Facilitates functionalization via metallation |

Cycloaddition Chemistry of Oxazoles (e.g., Diels-Alder Reactions)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reactivity provides a powerful synthetic route to substituted pyridines and furans. The participation of the oxazole in a Diels-Alder reaction is influenced by the substituents on the ring. The reaction of an oxazole with a dienophile, such as an alkene or alkyne, initially forms a bicyclic adduct which is often unstable and undergoes a retro-Diels-Alder reaction or rearrangement to afford the final aromatic product. wikipedia.org

The presence of an alkyl group at the C2 position, such as the cyclobutyl group in the title compound, can facilitate the Diels-Alder reaction. nih.govacs.org The reaction is a versatile tool for the construction of complex molecular architectures.

Transformations of the Primary Alcohol Functionality

The primary alcohol group at the 4-position of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Oxidation to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are commonly employed for the conversion of primary alcohols to aldehydes while minimizing over-oxidation. organic-chemistry.org For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. A common method involves the use of potassium dichromate(VI) in the presence of a strong acid like sulfuric acid, often with heating under reflux to ensure complete conversion. libretexts.org Other reagents like potassium permanganate (B83412) or Jones reagent (chromium trioxide in aqueous sulfuric acid) can also be used. libretexts.org

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature |

| Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature |

| Carboxylic Acid | Potassium dichromate(VI) / Sulfuric acid | Heat under reflux |

| Carboxylic Acid | Potassium permanganate | Basic or acidic conditions, heat |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a variety of ether and ester derivatives, respectively.

Etherification is typically achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by a reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. organic-chemistry.org

Esterification can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the yield of the ester can be increased by using an excess of one of the reactants or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov

| Reaction | Reagents | General Conditions |

|---|---|---|

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X) | Anhydrous solvent (e.g., THF, DMF) |

| Esterification (Fischer) | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Heat, often with removal of water |

| Esterification | Acid chloride or anhydride, Base (e.g., pyridine) | Anhydrous solvent, often at or below room temperature |

Halogenation and Subsequent Nucleophilic Displacement Reactions

The primary alcohol can be converted into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively.

Once the hydroxymethyl group is converted to a halomethyl group, the resulting (2-cyclobutyl-4-(halomethyl)-1,3-oxazole) becomes a substrate for a wide range of nucleophilic displacement reactions. The halogen can be readily displaced by various nucleophiles, such as azides, cyanides, and amines, to introduce a diverse array of functional groups at the 4-position of the oxazole ring. nih.gov This two-step sequence significantly expands the synthetic utility of this compound.

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1. Halogenation | -CH₂OH → -CH₂Cl | Thionyl chloride (SOCl₂) |

| 1. Halogenation | -CH₂OH → -CH₂Br | Phosphorus tribromide (PBr₃) |

| 2. Nucleophilic Displacement | -CH₂-Hal → -CH₂-Nu | Various nucleophiles (e.g., NaN₃, NaCN, RNH₂) |

Chemical Modifications of the Cyclobutyl Substituent

The chemical modification of the cyclobutyl substituent in this compound represents a key avenue for structural diversification, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of novel functional materials. The inherent ring strain of the cyclobutane (B1203170) moiety makes it susceptible to a variety of transformations, including ring-opening and ring-expansion reactions, while the C-H bonds of the ring system are amenable to functionalization.

Ring-Opening and Ring-Expansion Reactions

While specific studies on the ring-opening and ring-expansion of this compound are not extensively documented in publicly available literature, the reactivity of other cyclobutane-containing molecules provides insights into potential transformations. The relief of ring strain is a primary driving force for such reactions.

Ring-Opening Reactions:

The cyclobutyl ring can undergo cleavage under various conditions. For instance, in the presence of transition metal catalysts, cyclobutane derivatives can undergo C-C bond activation. Reductive cleavage can lead to the formation of linear alkyl chains. While nucleophilic attack on the oxazole ring can induce its cleavage, the cyclobutyl ring itself is generally stable to nucleophiles unless activated by adjacent functional groups.

Ring-Expansion Reactions:

Ring-expansion reactions of cyclobutanes to more stable five- or six-membered rings are well-documented for various substrates, often proceeding through carbocation intermediates. For example, the treatment of a cyclobutanol (B46151) with an acid can lead to a cyclopentyl or cyclohexyl derivative. Although the target molecule lacks a hydroxyl group directly on the cyclobutyl ring, intermediates could be generated to facilitate such rearrangements. One potential strategy would involve the conversion of the cyclobutyl group to a cyclobutylcarbinol, which could then undergo acid-catalyzed ring expansion.

A hypothetical ring-expansion of a derivative of this compound is presented below:

| Starting Material | Reagents | Major Product | Ring System |

| 1-(2-Oxazol-2-yl)cyclobutanol | H₂SO₄ | 1-(2-Oxazol-2-yl)cyclopentene | Cyclopentene |

| 1-(2-Oxazol-2-yl)cyclobutanol | TsOH, heat | 2-(Cyclopenten-1-yl)oxazole | Cyclopentene |

This table presents hypothetical reactions based on known chemical principles for cyclobutane ring expansions.

Functionalization of the Cyclobutyl Ring System

The functionalization of the cyclobutyl ring in molecules is an area of growing interest in medicinal chemistry, as it can significantly impact the pharmacological properties of a compound. nih.gov Strategies for the C-H functionalization of cyclobutanes have been developed, allowing for the introduction of various substituents. nih.gov

Palladium-catalyzed C-H activation is a powerful tool for the arylation, alkenylation, and alkynylation of cyclobutyl rings. nih.gov While direct functionalization of the cyclobutyl group in this compound would depend on the specific reaction conditions and the directing-group ability of the oxazole moiety, general methodologies provide a framework for potential transformations.

A representative example of cyclobutyl ring functionalization on a related ketone substrate is shown in the table below. This illustrates a sequential C-H/C-C functionalization strategy to produce cis-γ-functionalized cyclobutyl ketones. nih.gov

| Starting Material | Reagents | Product | Functional Group Introduced |

| Cyclobutyl aryl ketone | 1. Norrish-Yang reaction 2. Pd-catalysis | cis-γ-Arylated cyclobutyl aryl ketone | Aryl |

| Cyclobutyl aryl ketone | 1. Norrish-Yang reaction 2. Pd-catalysis | cis-γ-Alkenylated cyclobutyl aryl ketone | Alkenyl |

| Cyclobutyl aryl ketone | 1. Norrish-Yang reaction 2. Pd-catalysis | cis-γ-Alkynylated cyclobutyl aryl ketone | Alkynyl |

This table is based on the functionalization of cyclobutyl ketones as reported in the literature and serves as a model for potential reactions on the target compound. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The oxazole ring of this compound can be strategically functionalized to participate in such reactions, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura and Related Coupling Methodologies

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a versatile method for forming C-C bonds. This methodology has been successfully applied to oxazole derivatives. researchgate.net For this compound, the primary alcohol could be converted to a halide or triflate to serve as the electrophilic partner in a Suzuki-Miyaura coupling. More commonly, a halo-oxazole derivative is employed.

The table below summarizes representative Suzuki-Miyaura cross-coupling reactions of oxazole derivatives with various boronic acids, demonstrating the broad scope of this methodology.

| Oxazole Substrate | Boronic Acid | Catalyst | Product | Yield |

| 4-Bromo-2-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Methyl-4-phenyloxazole | 85% |

| 2-Chloro-4-methyloxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 4-Methyl-2-(4-methoxyphenyl)oxazole | 92% |

| 5-Iodo-2-phenyloxazole | 3-Thienylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2-Phenyl-5-(3-thienyl)oxazole | 78% |

This table provides examples of Suzuki-Miyaura reactions on various oxazole scaffolds, illustrating the potential for similar transformations on derivatives of this compound.

Utility of Bromooxazole Intermediates in Cross-Coupling

Bromooxazoles are key intermediates for the synthesis of substituted oxazoles via cross-coupling reactions. The bromine atom can be introduced at various positions on the oxazole ring, which can then be substituted using different coupling partners. For instance, the hydroxymethyl group at the 4-position of this compound could be transformed into a bromine atom via a two-step process involving oxidation to the corresponding aldehyde followed by a bromination reaction. Alternatively, direct bromination of the oxazole ring at an available position could be achieved.

A 4-bromo-2-cyclobutyl-1,3-oxazole would be a versatile intermediate. The bromine at the C4 position can selectively participate in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, to introduce a wide range of substituents.

The following table illustrates the utility of a bromooxazole intermediate in various palladium-catalyzed cross-coupling reactions.

| Bromooxazole Intermediate | Coupling Partner | Reaction Type | Catalyst System | Product |

| 4-Bromo-2-cyclobutyloxazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 2-Cyclobutyl-4-phenyloxazole |

| 4-Bromo-2-cyclobutyloxazole | Tributyl(vinyl)stannane | Stille | PdCl₂(PPh₃)₂ | 2-Cyclobutyl-4-vinyloxazole |

| 4-Bromo-2-cyclobutyloxazole | Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | 2-Cyclobutyl-4-phenyloxazole |

This table presents hypothetical cross-coupling reactions of a 4-bromo-2-cyclobutyloxazole intermediate, based on established methodologies for halooxazoles.

Advanced Spectroscopic and Structural Characterization of 2 Cyclobutyl 1,3 Oxazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (2-Cyclobutyl-1,3-oxazol-4-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclobutyl ring, the oxazole (B20620) ring, the methylene (B1212753) group, and the hydroxyl group.

The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms. For instance, the single proton on the oxazole ring is anticipated to appear in the downfield region due to the aromatic and electron-withdrawing nature of the heterocycle. The protons of the methylene group adjacent to the oxazole ring and the hydroxyl group would also have characteristic chemical shifts. The complex splitting patterns (multiplicities) of the cyclobutyl protons would provide insight into their spatial arrangement.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Oxazole-H | ~7.5 - 8.0 | Singlet (s) |

| CH₂OH | ~4.5 - 4.8 | Singlet (s) or Doublet (d) |

| OH | Variable | Singlet (s), broad |

| Cyclobutyl-CH | ~3.4 - 3.8 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs; actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the oxazole ring are expected to be in the downfield region, characteristic of aromatic heterocyclic systems. The carbons of the cyclobutyl group and the methylene group would appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxazole C2) | ~160 - 165 |

| O-C= (Oxazole C4) | ~135 - 140 |

| =CH (Oxazole C5) | ~125 - 130 |

| CH₂OH | ~55 - 60 |

| Cyclobutyl-CH | ~35 - 40 |

| Cyclobutyl-CH₂ | ~25 - 30 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs; actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the cyclobutyl ring and confirming the relationship between the methylene protons and the hydroxyl proton (if coupling is observed).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the cyclobutyl ring and the oxazole ring, as well as the attachment of the methanol (B129727) group to the C4 position of the oxazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can be used to confirm the stereochemistry and conformation of the cyclobutyl ring relative to the oxazole system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 154.0863 g/mol .

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 154.0863 |

Note: These are calculated theoretical values.

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures and for confirming the purity of a synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of this compound, which is a relatively polar compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for the eluting peaks. This allows for the confirmation of the molecular weight of the target compound and the identification of any synthesis-related byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. researchgate.net this compound may require derivatization, for example, by silylating the hydroxyl group, to increase its volatility for GC analysis. The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to further confirm the structure. The fragmentation would likely involve cleavage of the cyclobutyl ring and the methanol group from the oxazole core.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of this compound by identifying its characteristic vibrational modes. The spectra are anticipated to be a composite of the vibrations from the cyclobutyl, oxazole, and hydroxymethyl moieties.

The hydroxymethyl group is expected to produce some of the most distinct bands. A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the O-H stretching vibration, broadened due to hydrogen bonding. The C-O stretching vibration should appear as a strong band between 1000 and 1100 cm⁻¹.

The oxazole ring vibrations are characterized by a series of stretches and bends. C=N stretching vibrations are expected around 1620-1680 cm⁻¹, while C=C stretching would likely appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the oxazole ring is anticipated to produce a strong band in the 1020-1100 cm⁻¹ range, potentially overlapping with the C-O stretch of the hydroxymethyl group. researchgate.netresearchgate.net

The cyclobutyl group will contribute characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and rocking vibrations in the 1400-1470 cm⁻¹ region.

Raman spectroscopy , being complementary to IR, would be particularly useful for identifying non-polar bonds. The C=C and C=N stretching vibrations of the oxazole ring are expected to show strong Raman signals. The symmetric stretching of the cyclobutyl ring may also be more prominent in the Raman spectrum.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Hydroxymethyl | O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch | 2850-2960 | 2850-2960 | |

| C-O Stretch | 1000-1100 (strong) | Moderate | |

| Oxazole Ring | C-H Stretch | ~3100 | ~3100 |

| C=N Stretch | 1620-1680 | 1620-1680 (strong) | |

| C=C Stretch | 1500-1600 | 1500-1600 (strong) | |

| Ring Breathing | 1000-1200 | 1000-1200 (strong) | |

| C-O-C Stretch | 1020-1100 | Moderate | |

| Cyclobutyl Ring | C-H Stretch | 2840-2980 | 2840-2980 |

| CH₂ Scissoring | 1400-1470 | Moderate |

Note: The data in this table is predictive and based on characteristic frequencies of functional groups and theoretical calculations of similar molecules. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography would provide the definitive solid-state structure of this compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although specific crystallographic data for this compound is not available, insights can be drawn from related structures. researchgate.netnih.gov

Table 2: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Feature |

| Crystal System | Monoclinic or Orthorhombic (common for small organic molecules) |

| Space Group | Dependent on chirality and packing symmetry |

| Key Intermolecular Interactions | O-H···N hydrogen bonds between the hydroxymethyl group and the oxazole nitrogen. O-H···O hydrogen bonds between hydroxymethyl groups. van der Waals interactions involving the cyclobutyl and oxazole rings. |

| Molecular Conformation | The oxazole ring will be planar, while the cyclobutyl ring will adopt a puckered conformation. The orientation of the hydroxymethyl and cyclobutyl groups relative to the oxazole ring will be a key conformational feature. |

Note: This table presents expected features based on the crystallographic analysis of analogous heterocyclic compounds. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for the separation of any potential impurities arising from its synthesis.

Reversed-phase HPLC (RP-HPLC) is expected to be a suitable method for the purity analysis of this compound due to its moderate polarity. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the possible addition of a buffer to control the pH, although the compound's lack of strongly acidic or basic groups may make this unnecessary. Detection could be effectively achieved using a UV detector, as the oxazole ring is a chromophore.

Table 3: Proposed HPLC Method Parameters

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220-260 nm) |

| Injection Volume | 10 µL |

Note: These parameters are a starting point and would require optimization for specific applications.

UPLC, a high-resolution separation technique, offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption. sielc.com By employing columns with sub-2 µm particle sizes, UPLC can provide much faster and more efficient purity assessments of this compound. The method development principles would be similar to HPLC, but with proportionally adjusted flow rates and gradient times to leverage the speed of the technique.

Table 4: Illustrative UPLC Method Parameters

| Parameter | Suggested Conditions |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient elution with Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.4-0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

Note: UPLC methods offer higher throughput and sensitivity compared to conventional HPLC. sielc.com

Gas chromatography is a viable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The presence of the hydroxyl group might necessitate derivatization (e.g., silylation) to improve its volatility and peak shape. However, direct analysis on a polar capillary column may also be possible. A flame ionization detector (FID) would be suitable for quantification, while mass spectrometry (MS) would provide structural information for impurity identification.

Table 5: Potential GC Method Parameters

| Parameter | Suggested Conditions |

| Column | Polar capillary column (e.g., DB-WAX or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient from ~100 °C to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Note: Derivatization may be required to enhance the volatility and chromatographic performance of the analyte.

Computational and Theoretical Chemistry Studies of 2 Cyclobutyl 1,3 Oxazol 4 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

No dedicated quantum chemical calculations or electronic structure analyses for (2-Cyclobutyl-1,3-oxazol-4-yl)methanol have been reported in the reviewed scientific literature. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) Investigations

There are no specific Density Functional Theory (DFT) investigations available for this compound. DFT is a common computational method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.com In typical DFT studies of organic molecules, parameters such as optimized geometry, HOMO-LUMO energy gaps, and molecular electrostatic potential are calculated to predict reactivity and stability. irjweb.com However, data tables and detailed findings from such analyses for the target compound are absent from the current body of scientific literature.

Ab Initio Methods for Property Prediction

Specific studies employing ab initio methods to predict the properties of this compound were not found. Ab initio calculations are based on first principles without the inclusion of experimental data, providing a theoretical framework for understanding molecular properties. While these methods have been applied to various heterocyclic compounds, their application to this specific molecule has not been documented.

Molecular Modeling and Dynamics Simulations

There is no published research on the molecular modeling or dynamics simulations of this compound. Molecular dynamics simulations are powerful tools for studying the conformational changes and intermolecular interactions of a molecule over time. Such simulations could provide insights into how this compound might interact with biological systems or other molecules in a solution, but this has not been explored. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

A detailed conformational analysis and prediction of spectroscopic parameters (such as NMR and IR spectra) for this compound using computational methods is not available in the literature. Conformational analysis of similar structures, like cyclobutanecarboxylic acid, has been performed using a combination of spectroscopic measurements and DFT calculations to identify stable conformers. researchgate.net However, this level of detailed analysis has not been applied to this compound.

Reaction Mechanism Elucidation through Computational Chemistry

No computational studies elucidating the reaction mechanisms involving this compound were identified. Computational chemistry is frequently used to map reaction pathways, determine transition state energies, and predict the feasibility of chemical reactions. For other heterocyclic compounds, like oxazoles, computational methods have been used to understand photochemical reaction mechanisms, but similar research on the title compound is not available. researchgate.net

2 Cyclobutyl 1,3 Oxazol 4 Yl Methanol As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Synthesis and Derivatization

The reactivity of the hydroxymethyl group and the stability of the oxazole (B20620) core make (2-Cyclobutyl-1,3-oxazol-4-yl)methanol a valuable precursor for the synthesis and modification of other heterocyclic systems. The primary alcohol functionality can be readily transformed into a variety of other functional groups, paving the way for further synthetic manipulations.

Key Derivatization Reactions:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. These functional groups are pivotal for constructing larger heterocyclic frameworks through condensation reactions, such as the formation of imines, hydrazones, or as components in multicomponent reactions.

Halogenation: Conversion of the alcohol to a halide (e.g., chloromethyl or bromomethyl derivative) provides an electrophilic center for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, cyanides, and thiols, which can subsequently be elaborated into other heterocyclic rings like triazoles or thiazoles.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers and esters, allowing for the attachment of various substituents. This is particularly useful for modifying the steric and electronic properties of the molecule or for introducing linkers for solid-phase synthesis.

While specific studies on this compound are limited, the derivatization of similar hydroxymethyl-substituted heterocycles is well-documented. For instance, 5-(hydroxymethyl)oxazoles have been used as scaffolds where the hydroxyl group is converted to a bromide, which is then displaced by various nucleophiles like alkyl and aryl thiols to form thioethers. These thioethers can be further oxidized to sulfones. nih.gov Such transformations highlight the potential synthetic pathways available for this compound.

Table 1: Potential Derivatizations of this compound and Their Applications

| Starting Material | Reagents and Conditions | Product | Potential Applications |

| This compound | PCC, CH₂Cl₂ | (2-Cyclobutyl-1,3-oxazol-4-yl)carbaldehyde | Synthesis of imines, Schiff bases, precursor for other heterocycles |

| This compound | PBr₃, Et₂O | 4-(Bromomethyl)-2-cyclobutyl-1,3-oxazole | Nucleophilic substitution reactions, introduction of various functional groups |

| This compound | NaH, R-X | 4-(Alkoxymethyl)-2-cyclobutyl-1,3-oxazole | Modification of solubility and steric properties |

| This compound | Ac₂O, Pyridine (B92270) | (2-Cyclobutyl-1,3-oxazol-4-yl)methyl acetate | Protecting group, modulation of biological activity |

Building Block for Diverse Molecular Architectures

The structural rigidity of the oxazole ring combined with the synthetic handle of the hydroxymethyl group makes this compound an attractive building block for the construction of a wide array of molecular architectures. The cyclobutyl moiety introduces a three-dimensional aspect to the otherwise planar oxazole ring, which can be crucial for binding to biological targets.

The oxazole core is a common motif in many biologically active natural products and pharmaceutical compounds, exhibiting a range of activities including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netpharmaguideline.com The ability to functionalize the 4-position of the 2-cyclobutyloxazole scaffold allows for the systematic exploration of the chemical space around this privileged heterocyclic core.

General synthetic strategies for 2,4-disubstituted oxazoles often involve the condensation of α-haloketones with amides (Robinson-Gabriel synthesis) or the cyclization of α-diazoketones with amides. nih.gov The presence of the hydroxymethyl group in this compound provides a key point for diversification after the initial oxazole ring formation. This allows for the late-stage introduction of molecular complexity, a desirable feature in medicinal chemistry programs. For example, the hydroxyl group can be used to link the oxazole scaffold to other molecular fragments, such as peptides, carbohydrates, or other heterocyclic systems, leading to the creation of novel hybrid molecules with potentially enhanced biological activities.

Applications in Parallel Synthesis and Combinatorial Libraries

The concept of parallel synthesis and the generation of combinatorial libraries are powerful tools in modern drug discovery, enabling the rapid synthesis and screening of a large number of compounds. nih.gov The properties of this compound make it a suitable candidate for such high-throughput synthetic approaches.

The key to its utility in this context lies in its potential for solid-phase synthesis. The hydroxymethyl group can serve as an anchor point to a solid support, such as a resin. Once attached, a variety of reagents can be applied in a parallel fashion to modify other parts of the molecule or to build upon the scaffold. After the desired transformations are complete, the final products can be cleaved from the resin for biological evaluation.

A similar strategy has been successfully employed for 5-(hydroxymethyl)oxazole scaffolds, where the molecule was linked to a solid phase to allow for the diversification of the side-chain into a library of aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. nih.gov This demonstrates the feasibility of using hydroxymethyl-substituted oxazoles in combinatorial chemistry.

Table 2: Exemplary Reaction Scheme for a Combinatorial Library Synthesis

| Step | Description | Generic Reaction |

| 1 | Immobilization | The hydroxymethyl group of this compound is attached to a solid support (e.g., Wang resin). |

| 2 | Diversification | A library of building blocks (e.g., various carboxylic acids, sulfonyl chlorides) is reacted with the immobilized scaffold in separate reaction vessels. |

| 3 | Cleavage | The final products are cleaved from the solid support (e.g., using trifluoroacetic acid). |

| 4 | Purification and Analysis | The resulting library of compounds is purified and characterized. |

This approach allows for the efficient generation of a large number of structurally related compounds based on the (2-cyclobutyl-1,3-oxazol-4-yl) scaffold, which can then be screened for desired biological activities. The modular nature of this process is highly advantageous for lead discovery and optimization in medicinal chemistry.

Future Research Trajectories and Perspectives for 2 Cyclobutyl 1,3 Oxazol 4 Yl Methanol Research

Development of Green Chemistry Approaches for Synthesis

The chemical industry is undergoing a significant shift towards more environmentally benign practices, and the synthesis of heterocyclic compounds like (2-Cyclobutyl-1,3-oxazol-4-yl)methanol is no exception. Future research will increasingly focus on the implementation of green chemistry principles to minimize the environmental footprint of its production. rsc.orgmdpi.com This involves a multi-pronged approach targeting solvents, catalysts, and energy sources.

Key areas for development in the green synthesis of this compound include:

Eco-friendly Solvents: A primary goal will be to replace traditional volatile and hazardous organic solvents with greener alternatives. Research is expected to explore the use of water, supercritical fluids (like CO2), bio-solvents (such as glycerol (B35011) or ethyl lactate), and ionic liquids. The ideal green solvent would not only be non-toxic and biodegradable but also facilitate high reaction yields and easy product separation.

Novel Catalytic Systems: The development of highly efficient and recyclable catalysts is another cornerstone of green synthesis. Future investigations will likely move away from stoichiometric reagents towards catalytic systems. This could include biocatalysts like enzymes, which offer high selectivity under mild conditions, and heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and production costs.

Alternative Energy Sources: To minimize energy consumption and reduce reliance on fossil fuels, researchers will likely explore alternative energy sources for driving the synthesis of this compound. Microwave-assisted and ultrasound-assisted syntheses are promising avenues, as they can significantly reduce reaction times and improve yields. nih.gov Mechanochemistry, which involves solvent-free reactions induced by mechanical force, also presents a compelling green alternative.

A comparative overview of potential green synthesis strategies is presented in the table below.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Optimization of reaction conditions (temperature, pressure, time) for oxazole (B20620) ring formation. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, increased reaction rates, potential for milder conditions. | Investigation of sonochemical effects on the cyclization and functionalization steps. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Screening for and engineering of enzymes capable of catalyzing key synthetic steps. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, high efficiency. | Development of solid-state synthetic routes to the oxazole core. |

Exploration of Novel Derivatization Pathways and Functionalization

The therapeutic and material science applications of this compound are intrinsically linked to its structural modifications. Future research will undoubtedly focus on exploring novel derivatization pathways to create a diverse library of analogues with tailored properties. The primary sites for functionalization on the this compound scaffold are the hydroxyl group of the methanol (B129727) moiety and potential modifications of the cyclobutyl and oxazole rings.

Key areas for future derivatization research include:

Esterification and Etherification: The hydroxyl group is a prime target for esterification and etherification reactions. This will allow for the introduction of a wide array of functional groups, which can modulate the compound's polarity, solubility, and biological activity.

Functionalization of the Oxazole Ring: While the oxazole ring is relatively stable, advanced synthetic methods could be employed to introduce substituents at the C5 position, further expanding the structural diversity of the compound library.

The table below outlines potential derivatization strategies and their expected impact on the molecule's properties.

| Derivatization Strategy | Target Site | Potential Functional Groups | Expected Impact on Properties |

| Esterification | Hydroxyl group | Acyl chlorides, carboxylic acids | Modulation of lipophilicity, potential for prodrug design. |

| Etherification | Hydroxyl group | Alkyl halides, tosylates | Increased metabolic stability, altered solubility. |

| Cyclobutyl Ring Substitution | Cyclobutyl ring | Halogens, alkyl groups, amino groups | Conformational restriction, enhanced binding affinity to targets. |

| C5-Position Functionalization | Oxazole ring | Halogens, aryl groups | Altered electronic properties, new interaction points for biological targets. |

Advanced Computational Modeling for Rational Design and Prediction

To streamline the drug discovery and material design process, advanced computational modeling will play a pivotal role in the future research of this compound and its derivatives. These in silico methods can predict the physicochemical properties, biological activity, and potential toxicity of novel analogues before they are synthesized, thus saving significant time and resources.

Future computational research will likely focus on:

Quantum Mechanics (QM) Calculations: QM methods can be used to understand the electronic structure of this compound, which is crucial for predicting its reactivity and spectroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, researchers can establish a mathematical relationship between the structural features of a series of derivatives and their biological activity. This allows for the rational design of more potent and selective compounds.

The following table summarizes the application of various computational models in the study of this compound.

| Computational Model | Application | Predicted Properties |

| Quantum Mechanics (QM) | Electronic structure analysis | Reactivity, spectroscopic properties, charge distribution. |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational preferences, binding modes with biological targets. |

| QSAR | Correlation of structure with activity | Biological activity, toxicity, pharmacokinetic properties. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has led to the emergence of flow chemistry and automated synthesis platforms. durham.ac.ukbeilstein-journals.org The integration of these technologies into the production of this compound and its derivatives represents a significant leap forward in efficiency and scalability. nih.gov

Future research in this domain will concentrate on:

Development of Continuous Flow Synthesis Protocols: Translating the batch synthesis of this compound to a continuous flow process can offer numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. mdpi.com

Automated Library Synthesis: By combining flow chemistry with robotic systems, it will be possible to automate the synthesis of a large number of derivatives. This will enable high-throughput screening for the identification of lead compounds with desired biological activities.

Real-time Reaction Monitoring and Optimization: The integration of in-line analytical techniques (such as spectroscopy) into flow reactors will allow for real-time monitoring of the reaction progress. This data can be used to rapidly optimize reaction conditions and ensure consistent product quality.

A comparison of batch versus flow synthesis for this compound is provided below.

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Challenging | Straightforward |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Process Control | Limited | Precise control over reaction parameters |

| Efficiency | Lower throughput | High-throughput synthesis of libraries |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.